Phenyl Bromoacetate
Description
Contextualization within Modern Organic Synthesis
Modern organic synthesis is characterized by the pursuit of efficiency, selectivity, and the development of novel molecular architectures. chemscene.com In this context, reagents and building blocks that offer versatility and predictable reactivity are of paramount importance. Phenyl bromoacetate (B1195939), with its bifunctional nature—an ester group and a reactive bromine atom—serves as a valuable tool for synthetic chemists. biosynth.com It is part of a broader class of α-halo esters, which are widely employed for the introduction of an acetate (B1210297) or substituted acetate moiety onto a variety of molecular scaffolds. The presence of the phenyl group influences the reactivity of the ester and provides a structural motif that is common in many biologically active molecules and functional materials. nih.gov
Strategic Role as a Key Chemical Synthon and Versatile Reagent
Phenyl bromoacetate functions as a key chemical synthon, a building block used to introduce a specific structural unit into a target molecule. Its primary role is as an alkylating agent, where the carbon atom bearing the bromine is susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in constructing more complex molecules.
Its versatility as a reagent is demonstrated in its application for the synthesis of diverse organic compounds. For instance, it is employed in the preparation of 2-(phenoxycarbonyl)methyl triazoles and various 4-thiazolidinone (B1220212) derivatives. The reaction with nucleophiles like amines, alcohols, or thiols leads to the substitution of the bromine atom, forming a new bond and releasing phenyl bromide as a byproduct. biosynth.com This straightforward reactivity makes it a reliable choice for chemists aiming to build molecular complexity from simpler precursors.
Overview of Contemporary Research Trajectories
Current research involving this compound and related structures spans several key areas, including medicinal chemistry, heterocyclic synthesis, and materials science.
Medicinal Chemistry: The compound has been utilized in the synthesis of piperazine (B1678402), a core structure in some antipsychotic drugs. biosynth.com Furthermore, its role in the synthesis of the A-ring of cylindrospermopsin (B110882), a potent toxin, highlights its utility in accessing complex natural product frameworks. The development of new phenylacetic acid derivatives, which can have valuable biological activities, is another active area of research. mdpi.comnih.gov
Heterocyclic Synthesis: Heterocyclic compounds are fundamental to drug discovery and materials science. researchgate.netnih.gov this compound serves as a precursor in the synthesis of various heterocyclic systems. For example, it is used to create substituted thiazolidinones, which are known to possess a range of biological activities. The ability to introduce the phenoxycarbonylmethyl group is crucial for building the core structure of these heterocycles.
Materials Science and Bromination Chemistry: While direct applications in materials science are still emerging, the functional groups within this compound are relevant to the synthesis of polymers and functional organic materials. chemscene.com A recent study has also highlighted the potential of α-bromoacetates to act as mild and safe brominating agents under light-driven conditions for the dibromination of alkenes and alkynes, opening a new avenue for its application in synthetic methodology. nih.gov
Physicochemical Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₇BrO₂ | biosynth.comnih.gov |
| Molecular Weight | 215.05 g/mol | biosynth.com |
| IUPAC Name | phenyl 2-bromoacetate | nih.gov |
| CAS Number | 620-72-4 | biosynth.comnih.gov |
| Appearance | Solid, Patchy crystals | |
| Melting Point | 31-33 °C | |
| Boiling Point | 134 °C at 15 mmHg | |
| Density | 1.508 g/mL at 25 °C | |
| Solubility | Soluble in ethanol (B145695) and ether; Insoluble in water. |
Selected Synthetic Applications of this compound
This compound is a versatile reagent used in the synthesis of a variety of organic compounds. The table below outlines some of its notable applications.
| Target Compound Class / Specific Molecule | Synthetic Role of this compound | Reference(s) |
| 2-(phenoxycarbonyl)methyl triazoles | Alkylating reagent to introduce the (phenoxycarbonyl)methyl group. | |
| A-ring of Cylindrospermopsin | Used in the multi-step synthesis of this natural product component. | |
| 4-Thiazolidinones | Reagent for the synthesis of various substituted 4-thiazolidinones. | |
| Piperazine derivatives | Used as a reagent in the synthesis of piperazine, a scaffold for antipsychotic drugs. | biosynth.com |
| Fluoren-9-ones | Precursor phenyl acetic acids can be coupled and cyclized to form these ketones. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWYUCGVQMZMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004566 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-72-4 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for Phenyl Bromoacetate
Established Laboratory and Industrial Preparation Pathways
The preparation of phenyl bromoacetate (B1195939) is most commonly achieved through esterification reactions. These methods are well-established for both laboratory-scale synthesis and have potential for industrial application.
The most direct and widely employed method for synthesizing phenyl bromoacetate is the reaction of phenol (B47542) with a bromoacetyl halide, typically bromoacetyl bromide. This reaction is a classic example of esterification, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the bromoacetyl halide, leading to the formation of the ester and a hydrogen halide as a byproduct.
To drive the reaction to completion and neutralize the acidic byproduct, a base is often employed. Pyridine (B92270) is a commonly used base for this purpose, acting as both a catalyst and a scavenger for the hydrogen bromide formed. beilstein-journals.org The reaction can be carried out in a suitable solvent, such as 1,4-dioxane (B91453) or toluene. lookchem.comgoogle.com For instance, treating a phenol with bromoacetyl bromide in the presence of pyridine can produce the corresponding this compound ester. beilstein-journals.orglookchem.com
The use of bromoacetyl bromide has been shown to be more effective than chloroacetyl chloride in certain esterification reactions, leading to faster reaction kinetics and improved selectivity with fewer side products. google.com
Table 1: Examples of this compound Synthesis via Esterification with Bromoacetyl Halides
| Phenolic Reactant | Bromoacetylating Agent | Base/Catalyst | Solvent | Product | Reference |
| Phenol | Bromoacetyl bromide | Pyridine | 1,4-Dioxane | This compound | lookchem.com |
| Nitrophenols | Bromoacetyl bromide | Pyridine | Not specified | Nitrothis compound | beilstein-journals.org |
| Various alcohols | Bromoacetyl bromide | Pyridine | Toluene | Corresponding bromoacetate esters | google.com |
This table is generated based on data from the text and is for illustrative purposes.
While the direct esterification of phenol is the most common route, alternative strategies and precursors have been explored for the synthesis of this compound and related compounds. These methods often involve multiple steps or different starting materials.
One alternative approach involves the use of bromoacetic acid itself, rather than its more reactive halide derivative. However, direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process and often requires a strong acid catalyst and removal of water to achieve high yields. masterorganicchemistry.com
Another potential, though less direct, route could involve the modification of a pre-existing phenylacetate (B1230308) derivative. For example, the synthesis of 4-bromophenylacetic acid has been achieved through the hydrolysis of ethyl p-bromophenylacetate. chemicalbook.com While this is not a direct synthesis of this compound, it demonstrates the manipulation of related structures.
Furthermore, the synthesis of various substituted acetamides has been accomplished by reacting N-substituted alkyl/aryl amines with bromoacetyl bromide. researchgate.net This highlights the versatility of bromoacetyl bromide as a reagent for introducing the bromoacetyl group onto different nucleophiles, which could conceptually be extended to phenolic substrates under appropriate conditions.
Mechanistic Studies of this compound Formation Reactions
The formation of this compound via the reaction of phenol with bromoacetyl bromide is a nucleophilic acyl substitution reaction. The generally accepted mechanism involves the following key steps:
Activation of the Bromoacetyl Halide (optional but often facilitated by a catalyst): In the presence of a base like pyridine, the carbonyl group of bromoacetyl bromide may be activated, although the primary role of the base is to neutralize the HBr byproduct.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The bromine atom, being a good leaving group, is expelled, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester intermediate is then deprotonated, typically by the base present in the reaction mixture (e.g., pyridine), to yield the final this compound product and the protonated base.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the uncatalyzed esterification of acetic acid and its halide derivatives with alcohols. researchgate.net These studies provide insights into the energetics and transition state geometries of such reactions, suggesting that the reaction can proceed through a concerted mechanism involving cyclic transition states. While specific to uncatalyzed reactions, these computational approaches can help in understanding the fundamental reactivity of acyl halides in esterification processes. The free energy of activation for such reactions is a key parameter that determines the reaction rate. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Phenyl Bromoacetate
Nucleophilic Alkylation Reactions Mediated by Phenyl Bromoacetate (B1195939)
Phenyl bromoacetate serves as an effective alkylating agent for various nucleophiles. The presence of the electron-withdrawing phenyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
Ammonia (B1221849) and other amines are effective nucleophiles in SN2 reactions. pressbooks.pub The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of this compound, displacing the bromide ion. pressbooks.publibretexts.org This reaction is a common method for the synthesis of α-amino esters. However, the initial alkylation product, a primary amine, can further react with another molecule of this compound, leading to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. pressbooks.pub This overalkylation can be a significant drawback, often resulting in a mixture of products. pressbooks.pub For instance, the reaction of 1-bromooctane (B94149) with an excess of ammonia yields a mixture of octylamine, dioctylamine, and smaller amounts of trioctylamine (B72094) and tetraoctylammonium bromide. pressbooks.pub
To circumvent the issue of overalkylation, alternative methods like the Gabriel synthesis or the use of azide (B81097) ion as a nucleophile followed by reduction can be employed for the synthesis of primary amines. pressbooks.pub The reactivity of hydrazines with electrophiles like this compound is also well-documented. Kinetic studies have shown that hydrazine (B178648) exhibits reactivity comparable to that of methylamine (B109427) in reactions with various electrophiles. researchgate.net
Reactivity with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alcohols, Thiols)
Alcohols can act as nucleophiles, reacting with this compound to form the corresponding α-alkoxy esters. However, these reactions are less common compared to the alkylation of more potent nucleophiles.
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with α-halo esters like this compound to form α-thio esters. scribd.com This S-alkylation reaction is a fundamental transformation in organic chemistry. scribd.com The reaction of thiols with alkyl halides is a well-established method for the synthesis of thioethers. ias.ac.in Copper-catalyzed cross-coupling reactions between aryl iodides and thiophenols provide an efficient route to diaryl thioethers. researchgate.net The Mitsunobu reaction provides a method for the substitution of alcohols with sulfur nucleophiles with inversion of stereochemistry. beilstein-journals.org
Carbon-Carbon Bond Forming Transformations Involving this compound
This compound is a valuable precursor for generating enolates, which are key intermediates in various carbon-carbon bond-forming reactions.
Applications in the Reformatsky Reaction for β-Hydroxy Ester Synthesis
The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc to form a β-hydroxy ester. wikipedia.orgslideshare.net this compound can be employed as the α-halo ester component in this reaction. The reaction is a powerful tool for constructing carbon-carbon bonds and is an alternative to the aldol (B89426) condensation, as it proceeds under neutral conditions, allowing for greater functional group tolerance. beilstein-journals.org
The first step of the Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-bromine bond of this compound. wikipedia.orgscribd.com This insertion forms an organozinc reagent, commonly referred to as a Reformatsky enolate. wikipedia.org These zinc enolates are generally less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions such as self-condensation or addition to the ester group. wikipedia.org
The generated zinc enolate then reacts with a carbonyl compound. The reaction is believed to proceed through a six-membered chair-like transition state where the zinc atom coordinates to the carbonyl oxygen. wikipedia.org This coordination, or chelation, plays a crucial role in the stereochemical outcome of the reaction, particularly when chiral substrates are involved. sciengine.com Following the carbon-carbon bond formation, an acidic workup is performed to hydrolyze the zinc alkoxide and yield the final β-hydroxy ester. wikipedia.org
The Reformatsky reaction using this compound is applicable to a wide range of carbonyl substrates, including aldehydes and ketones. wikipedia.org Aldehydes are generally more reactive than ketones. slideshare.net The reaction has been successfully applied to both aliphatic and aromatic aldehydes and ketones. researchgate.netpsu.edu
The scope of the reaction can be influenced by steric hindrance on both the α-halo ester and the carbonyl substrate. acs.org For instance, sterically demanding ketones may react more slowly or require more forcing conditions. acs.org Despite its versatility, the classical Reformatsky reaction can sometimes suffer from limitations such as the need for activated zinc and occasional low yields. beilstein-journals.orgcolab.ws To address these issues, various modifications have been developed, including the use of other metals like indium, sonication to activate the metal surface, and the development of catalytic enantioselective versions. psu.edutheaic.orgacs.org
Table 1: Examples of Carbonyl Substrates in the Reformatsky Reaction This table is for illustrative purposes and does not represent an exhaustive list.
| Carbonyl Substrate | Product Type | Notes |
| Benzaldehyde | β-Hydroxy-β-phenyl ester | Aromatic aldehyde, generally gives good yields. oup.com |
| Acetophenone | β-Hydroxy-β-phenyl ester | Aromatic ketone, may require more forcing conditions than aldehydes. acs.org |
| Cyclohexanone | β-Hydroxy-cycloalkyl ester | Aliphatic ketone, reactivity can be influenced by sterics. |
| Acetaldehyde | β-Hydroxy ester | Aliphatic aldehyde, generally highly reactive. |
Other Organometallic-Mediated Coupling Reactions
This compound, as an α-halo ester, serves as a potent electrophile. While palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds, their application typically involves aryl or vinyl halides. cem.com The direct use of this compound in common organometallic cross-coupling reactions like Suzuki or Negishi couplings is less documented compared to these traditional substrates. The primary challenge lies in the fact that Pd(II) species, which are key intermediates in many catalytic cycles, tend to react preferentially with the organometallic reagents (e.g., organoboron or organozinc compounds) rather than the more inert C-H bonds or the C-Br bond of the bromoacetate, often leading to rapid precipitation of Pd(0) and homocoupling of the organometallic partner. nih.gov
However, the principles of organometallic chemistry allow for theoretical consideration of such couplings. For instance, in a hypothetical Negishi-type coupling, an organozinc reagent could couple with this compound. The general mechanism for metal-catalyzed cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of an electrophilic carbon-heteroatom bond to a low-valent transition metal is the initiating step. nih.gov In the context of this compound, this would involve the insertion of a metal complex, like Pd(0), into the C-Br bond. Subsequent transmetalation with an organometallic reagent (R-M) and reductive elimination would yield the coupled product. The success of such reactions is often contingent on the careful selection of ligands, bases, and solvents to modulate the reactivity of the catalyst and prevent undesirable side reactions. nih.govacs.org
Cyclization and Heterocyclic Ring Formation Mechanisms Driven by this compound
This compound is a valuable reagent in the synthesis of various heterocyclic frameworks due to its bifunctional nature, possessing both an electrophilic carbon atom (α to the carbonyl group) and a reactive ester group.
Regioselective Synthesis of Thiazolidinone Derivatives
The reaction of thiourea (B124793) or its derivatives with α-haloesters is a classic and efficient method for the synthesis of thiazolidin-4-one rings. This compound can be used as the α-haloester component in this cyclocondensation reaction. For example, thiosemicarbazenes have been reacted with reagents like this compound to obtain compounds featuring the thiazolidin-4-one moiety. nih.gov The reaction is highly regioselective.
The established mechanism involves two key steps. The first is the nucleophilic attack of the sulfur atom of the thiourea or thiosemicarbazide (B42300) derivative on the electrophilic methylene (B1212753) carbon of this compound. This initial S-alkylation, which is kinetically favored over N-alkylation, results in the formation of a key isothiourea intermediate. mdpi.comacgpubs.org The second step is an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon of the ester. This is followed by the elimination of a molecule of phenol (B47542), leading to the formation of the stable five-membered thiazolidinone ring. mdpi.comacgpubs.org The use of a base, such as anhydrous sodium acetate (B1210297), is common to facilitate both the initial S-alkylation and the final elimination step. mdpi.comacs.org
Table 1: Synthesis of Thiazolidinone Derivatives
| Reactant 1 | Reactant 2 (Role) | Key Intermediate | Product |
|---|---|---|---|
| Thiosemicarbazide Derivatives | This compound (Cyclizing Agent) | Isothiourea derivative | 2-Imino-thiazolidin-4-one |
| Thiourea | This compound (Cyclizing Agent) | Isothiourea derivative | Thiazolidine-2,4-dione scaffold |
The regioselectivity observed in the synthesis of thiazolidinones from this compound and thiourea derivatives has been rationalized through mechanistic studies, including theoretical calculations. researchgate.net The preferential formation of one regioisomer is a consequence of the different reactivity of the nucleophilic centers in the thiourea moiety and the stability of the resulting intermediates. researchgate.net
Computational studies, often using Density Functional Theory (DFT), have been employed to model the reaction pathway. researchgate.net These calculations indicate that the initial S-alkylation of the thiourea by this compound proceeds through a transition state with a lower activation energy barrier compared to the alternative N-alkylation pathway. This confirms that the formation of the isothiourea intermediate is the kinetically favored process. The subsequent intramolecular cyclization is an acyl substitution step. Theoretical models can elucidate the structure of the transition state for this ring-closing step, confirming the mechanism involving nucleophilic attack on the ester carbonyl followed by elimination of the phenoxy group.
Formation of Substituted Triazole Frameworks
This compound serves as an effective alkylating agent for the functionalization of pre-formed 1,2,3-triazole rings. The nitrogen atoms in the triazole ring are nucleophilic and can react with electrophiles. The alkylation typically occurs at one of the ring nitrogen atoms, leading to N-substituted triazole derivatives. mdpi.comscielo.br
The reaction mechanism involves the deprotonation of the N-H group of the triazole by a base, forming a nucleophilic triazolide anion. This anion then attacks the electrophilic methylene carbon of this compound in a standard SN2 displacement, with the bromide ion acting as the leaving group. This process yields an N-alkylated triazole ester. mdpi.com Depending on the substituents already present on the triazole ring, a mixture of N1 and N2-substituted regioisomers can be formed. mdpi.com For instance, the alkylation of a generic triazole with ethyl bromoacetate has been shown to produce a mixture of isomeric products. mdpi.com The regioselectivity of this alkylation is influenced by both steric and electronic factors of the triazole substrate. scielo.br
Table 2: Synthesis of Substituted Triazole Frameworks
| Reactant 1 | Reactant 2 (Role) | Reaction Type | Product |
|---|---|---|---|
| 1,2,3-Triazole | This compound (Alkylating Agent) | Nucleophilic Substitution (SN2) | N-(Phenylacetoxy)-1,2,3-triazole |
Theoretical and Computational Elucidation of this compound Reactivity
Quantum Chemical Studies of Reaction Energetics and Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, energetics, and kinetic stability of compounds like this compound. mdpi.comnih.gov These computational methods allow for the detailed exploration of potential energy surfaces for chemical reactions, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgosti.gov
In the context of this compound's reactivity, theoretical studies can provide fundamental insights. For instance, in ester hydrolysis reactions, DFT calculations have been used to study the mechanism of catalysis and determine whether the reaction proceeds through a stable tetrahedral intermediate or a concerted pathway. acs.org For the aminolysis of substituted phenyl esters, theoretical studies complement kinetic data to elucidate the reaction mechanism and the effect of substituents on reactivity. acs.org
Specifically for reactions involving this compound, such as the thiazolidinone synthesis, DFT calculations have been used to rationalize the observed regioselectivity. researchgate.net By comparing the calculated energies of the possible reaction pathways (S-alkylation vs. N-alkylation), researchers can confirm that the pathway leading to the experimentally observed product is energetically more favorable. researchgate.net These studies can also calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides a measure of the chemical reactivity and kinetic stability of the molecule and its reaction intermediates. mdpi.com For example, a smaller energy gap generally implies higher reactivity. mdpi.com
Prediction of Regioselectivity and Stereochemical Outcomes
The prediction of regioselectivity and stereochemical outcomes in reactions involving this compound is crucial for its effective application in organic synthesis. These predictions are generally based on a combination of mechanistic understanding, computational modeling, and empirical data from related reactions. The outcomes are influenced by factors such as the nature of the reacting substrate, the reaction mechanism (e.g., nucleophilic substitution, radical addition, or cycloaddition), and the reaction conditions.
In nucleophilic substitution reactions, where this compound serves as an alkylating agent, the regioselectivity is typically straightforward as the reaction occurs at the carbon bearing the bromine atom. However, the stereochemistry of such reactions, particularly when new stereocenters are formed, is more complex.
For instance, in the context of asymmetric synthesis, the stereochemical outcome of reactions can be predicted and controlled by using chiral auxiliaries or catalysts. The diastereoselectivity of aza-Reformatsky reactions, which involve the addition of bromoacetate enolates to imines, is sensitive to the nature of the bromoacetate ester. beilstein-journals.org While studies on this compound in this specific context are not extensively detailed, it is established that the steric and electronic properties of the ester group can influence the facial selectivity of the addition to the chiral imine. beilstein-journals.org The stereochemical course is often rationalized by proposing a six-membered transition state where the substituents arrange to minimize steric hindrance. beilstein-journals.org
Computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for predicting and rationalizing the regioselectivity in the formation of heterocyclic compounds using bromoacetate derivatives. For example, in the synthesis of thiazolidin-4-ones from thiourea derivatives and bromoacetates, DFT calculations can elucidate the reaction mechanism and predict which nitrogen atom of the thiourea will preferentially cyclize. researchgate.net These studies indicate that the regioselectivity is a consequence of the relative stability of reaction intermediates and the magnitude of steric effects during the cyclization step. researchgate.net
In radical reactions, the regioselectivity of the addition of the phenoxycarbonylmethyl radical (generated from this compound) to an alkene is governed by the stability of the resulting radical intermediate. For example, in a photo-induced amino-alkylation of aryl alkenes, this compound was shown to participate in the reaction, affording the desired product. dicp.ac.cn The regioselectivity follows the expected pattern of addition to form the more stable benzylic radical.
The stereochemical outcome of such radical additions can be influenced by the existing stereocenters in the substrate. For example, radical hydroalkylation of chiral enecarbamates can proceed with high diastereoselectivity, which is rationalized by the radical adding to the less sterically hindered face of the alkene. rsc.org
The following tables summarize findings from studies on reactions involving this compound and related bromoacetates, illustrating how regioselectivity and stereochemistry are determined.
Table 1: Regioselectivity in the Synthesis of Thiazolidinones
| Reactants | Product(s) | Method | Predicted Outcome | Ref |
| N-substituted thioureas + Ethyl bromoacetate | Regioisomeric iminothiazolidinones | DFT Calculations | The thermodynamically more stable regioisomer is formed based on steric effects in the cyclization transition state. | researchgate.net |
Table 2: Stereoselectivity in Aza-Reformatsky-Type Reactions
| Reactants | Diastereomeric Excess (de) | Key Influencing Factor | Proposed Transition State Model | Ref |
| Chiral N-sulfinyl imines + Alkyl bromoacetates | 64% to >98% | Nature of the bromoacetate ester and substituents on the imine | Six-membered chair-like transition state minimizing steric repulsions | beilstein-journals.org |
| Chiral N-sulfinyl ketimines + Ethyl bromoacetate | up to 96% de | Steric hindrance and chelation control | Six-membered transition state | beilstein-journals.org |
Table 3: Outcomes in Photochemical Alkylations
| Alkene Substrate | Reagent | Product Yield | Diastereomeric Ratio (dr) | Reaction Type | Ref |
| Aryl alkene | This compound | 63% | Not specified | Photo-induced amino-alkylation | dicp.ac.cn |
| Aryl alkene | Methyl 2-bromopropanoate | 45% | 3:1 | Photo-induced amino-alkylation | dicp.ac.cn |
It is important to note that in some reaction systems, this compound has been found to be unreactive. For instance, in a photoredox-catalyzed C(sp³)–C(sp³) coupling reaction where ethyl, methyl, and benzyl (B1604629) bromoacetate were reactive, this compound did not yield the expected product. nih.gov This highlights that predictions of reactivity must also consider the specific catalytic cycle and the electronic properties of the phenyl ester, which can differ significantly from its alkyl counterparts.
Advanced Applications of Phenyl Bromoacetate in Complex Molecule Synthesis
Strategic Building Block in Natural Product Synthesis
The inherent reactivity of phenyl bromoacetate (B1195939) makes it an invaluable tool for the construction of complex molecular architectures found in natural products. Its ability to introduce a two-carbon unit with a handle for further functionalization has been exploited in the synthesis of several biologically active compounds.
Contribution to the Synthesis of the A-Ring of Cylindrospermopsin (B110882)
Phenyl bromoacetate has been identified as a key reagent in the synthetic strategies targeting the potent cyanotoxin, cylindrospermopsin. sigmaaldrich.comsigmaaldrich.comcenmed.comthermofisher.comsaicarbohydrates.com Specifically, it is utilized in the construction of the A-ring of the cylindrospermopsin skeleton. sigmaaldrich.comsigmaaldrich.comcenmed.comthermofisher.comsaicarbohydrates.com The bromoacetyl moiety of this compound allows for its use as an alkylating agent, enabling the formation of crucial carbon-carbon bonds necessary to build the intricate framework of this natural product. The application of diphenyloxazinone glycinate (B8599266) chiral templates has been reported in the asymmetric syntheses of cylindrospermopsin and its analogues, highlighting the importance of strategic bond formation in achieving the desired stereochemistry. sigmaaldrich.com
Utility in Asymmetric Synthesis of Chiral Organic Compounds
The development of methods for the asymmetric synthesis of chiral compounds is a cornerstone of modern organic chemistry, and this compound derivatives play a significant role in this field. rsc.orgrsc.orgacs.orgbeilstein-journals.orgshibaura-it.ac.jp Chiral auxiliary-bound α-bromoacid derivatives, which can be derived from this compound, serve as versatile chiral building blocks. rsc.org These intermediates are configurationally labile under various conditions, and their dynamic kinetic resolution is an effective strategy in asymmetric synthesis. rsc.org This approach has been successfully applied to the synthesis of various biologically important chiral compounds, including N-N axially chiral compounds and 3-substituted isoindolinones. rsc.orgacs.org The direct alkylation of carbanions derived from isoindolinones containing a chiral auxiliary with reagents like ethyl bromoacetate demonstrates the utility of this strategy. acs.org
Intermediate in Medicinal Chemistry and Pharmaceutical Development
In the realm of medicinal chemistry, this compound serves as a critical intermediate for the synthesis of a diverse array of therapeutic agents. Its ability to participate in various chemical transformations has been leveraged to create novel compounds with potent biological activities.
Synthesis of 1,2,3-Triazole Derivatives as Cannabinoid CB1 Receptor Antagonists
This compound is employed as an intermediate in the preparation of 1,2,3-triazole derivatives that function as cannabinoid CB1 receptor antagonists. sigmaaldrich.comchemicalbook.comas-1.co.jpchemsrc.com These antagonists have therapeutic potential for treating conditions such as obesity and related metabolic disorders. nih.gov this compound is used as an alkylating reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles. sigmaaldrich.comsigmaaldrich.comcenmed.comthermofisher.comsaicarbohydrates.com Research has led to the development of new 1,2,3-triazoles that are effective and selective CB1 receptor antagonists, with some compounds exhibiting high potency. chemsrc.com The design of these molecules often incorporates a 1,2,3-triazole ring system to interact with specific regions of the CB1 receptors. nih.gov
Preparation ofsigmaaldrich.comsigmaaldrich.comcenmed.comTriazino[4,3-a]benzimidazole Acetic Acid Derivatives as Selective Aldose Reductase Inhibitors
This compound is a key reactant in the synthesis of sigmaaldrich.comsigmaaldrich.comcenmed.comtriazino[4,3-a]benzimidazole acetic acid derivatives. chemicalbook.comas-1.co.jplookchem.com These compounds have been identified as a new class of selective aldose reductase (ALR2) inhibitors. nih.gov Aldose reductase is an enzyme implicated in the development of diabetic complications, and its inhibition is a therapeutic target. Acetic acid derivatives of sigmaaldrich.comsigmaaldrich.comcenmed.comtriazino[4,3-a]benzimidazole (TBI) have been synthesized and tested, with some showing high inhibitory activity. nih.gov The structure-activity relationship studies have been crucial in guiding the design of novel and potent ALR2 inhibitors. nih.govresearchgate.net
Role in the Synthesis of Piperazine-based Antipsychotic Agents
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including antipsychotic agents. google.comnih.govresearchgate.netsharif.edu While the direct use of this compound is not always explicitly detailed in introductory synthetic schemes, its role as a precursor to key intermediates is crucial. For instance, the synthesis of arylpiperazine derivatives often involves the alkylation of a piperazine core. nih.gov Reagents structurally related to this compound, such as bromoacetyl bromide, are used to create electrophilic intermediates that react with piperazine derivatives. sharif.edu The resulting compounds can then be further elaborated to produce complex antipsychotic agents.
Application in Combinatorial Chemistry and Compound Library Generation
This compound serves as a valuable reagent in combinatorial chemistry, a field focused on the rapid synthesis of large numbers of diverse but structurally related molecules, known as compound libraries. rsc.org These libraries are instrumental in drug discovery and materials science for high-throughput screening to identify compounds with desired biological activities or properties. rsc.orgdcu.ie The utility of this compound in this domain stems from its bifunctional nature: the reactive bromoacetyl group allows for facile covalent attachment to scaffolds, while the phenoxy group can act as a leaving group or be incorporated into the final structure.
The core principle of combinatorial chemistry is the systematic and repetitive combination of different building blocks to a central scaffold, allowing for the generation of vast numbers of unique compounds in a short time. chemaxon.comuio.no this compound and its analogs, such as bromoacetic acid and other bromoacetate esters, are frequently employed as key building blocks in these synthetic strategies. rsc.orgrsc.orgpnas.org
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a cornerstone of combinatorial synthesis. rsc.orgrsc.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, widely used for creating libraries of peptide-like molecules (peptidomimetics). rsc.orgbeilstein-journals.org
In this context, analogs like bromoacetic acid are used as the acid component. For instance, in the synthesis of 1,2-dihydropyrazino[1,2-a]indol-3(4H)-ones, bromoacetic acid is reacted with indole-2-carboxaldehyde, various amines, and isocyanides. rsc.org The resulting Ugi adduct possesses a reactive CH2-Br group that facilitates a subsequent intramolecular cyclization, leading to diverse heterocyclic scaffolds. rsc.org The ability to vary the amine and isocyanide components allows for the generation of a large library of related compounds from a common set of starting materials.
Table 1: Example of a Ugi-4CR for Library Generation
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Acid) | Resulting Scaffold |
|---|---|---|---|---|
| Indole-2-carboxaldehyde | Various primary amines | Various isocyanides | Bromoacetic acid | α-Acetamido carboxamide adduct |
Use in Solid-Phase "Split-and-Pool" Synthesis
This compound is well-suited for solid-phase synthesis, a technique central to the "split-and-pool" (also known as "split-mix") method for generating large compound libraries. uio.nopnas.org In this approach, a solid support (e.g., polymer beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined ("pooled"). This cycle of splitting, reacting, and pooling allows for the exponential generation of compounds.
A notable application involves the use of polymeric monoliths of different Euclidean shapes for encoding in a split-mix synthesis of a urea (B33335) library. pnas.org In this process, bromoacetate groups were attached to the polymer supports. The supports were then mixed and split according to shape into different reaction flasks. pnas.org Each flask was treated with a different amine (e.g., benzylamine, iso-butylamine) to displace the bromine. pnas.org After this step, the supports were pooled and redistributed for reaction with various isocyanates, ultimately yielding a library of 24 distinct urea compounds in an efficient manner that required significantly fewer reactions than traditional parallel synthesis. pnas.org
Table 2: Components for a Split-and-Pool Urea Library Synthesis
| Step | Reagent Class | Specific Reagents Used |
|---|---|---|
| 1 | Amine | Benzylamine, meta-Methoxybenzylamine, iso-Butylamine, n-Hexylamine, para-Fluorobenzylamine |
| 2 | Isocyanate | Phenyl isocyanate, Cyclohexyl isocyanate, tert-Butyl isocyanate, n-Propyl isocyanate, para-Fluorophenyl isocyanate |
Alkylation for Scaffold Functionalization
This compound and similar esters like methyl 2-bromoacetate are effective alkylating agents for introducing an acetate (B1210297) or acetic acid moiety onto a core structure. sigmaaldrich.comacs.org This strategy is used to prepare nucleobase carboxylic acids, which are key intermediates for libraries of acyclic nucleoside amides. For example, commercially available purine (B94841) or pyrimidine (B1678525) bases can be N-alkylated with a bromoacetate ester. acs.org The resulting ester is then saponified to the carboxylic acid. This functionalized scaffold can then be coupled with a diverse set of amines using standard peptide coupling reagents to produce a library of potential therapeutic agents. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bromoacetic acid |
| Indole-2-carboxaldehyde |
| Benzylamine |
| iso-Butylamine |
| n-Hexylamine |
| Phenyl isocyanate |
| Cyclohexyl isocyanate |
| tert-Butyl isocyanate |
| n-Propyl isocyanate |
| para-Fluorobenzylamine |
| para-Fluorophenyl isocyanate |
| meta-Methoxybenzylamine |
Analytical Methodologies and Biochemical Research Utilizing Phenyl Bromoacetate
Function as a Derivatization Agent in Advanced Analytical Techniques
Chemical derivatization is a crucial process in analytical chemistry that modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method. Phenyl bromoacetate (B1195939) is employed as a derivatization reagent to improve the detectability of certain molecules in mass spectrometry.
Phenyl bromoacetate (PhBAc) has been identified as an effective derivatization reagent for the analysis of compounds containing primary, secondary, and tertiary amine groups, as well as carboxylic acid functionalities, particularly when using liquid chromatography-high resolution mass spectrometry (LC-HRMS). The derivatization process with PhBAc can significantly enhance the detection sensitivity of these analytes.
In a study comparing various bromoacetic acid alkyl ester derivatization reagents, this compound was shown to effectively react with both amines and, depending on the reaction conditions, carboxylic acid groups. This dual reactivity makes it a versatile tool for broadening the scope of analytes that can be sensitively detected in a single analytical run. The derivatization reaction is influenced by the concentration of the reagent, with optimal detection sensitivity for a range of compounds being achieved at a concentration of 1.0 mol/L. The use of PhBAc as a derivatization agent has been reported to improve detection sensitivity by a factor of 2 to 86 times. nih.gov
The primary mechanism by which this compound enhances detection is by introducing a phenylacetyl group into the target molecule. This modification can improve the ionization efficiency and the chromatographic retention of polar analytes on reverse-phase columns, leading to better separation and more robust detection by the mass spectrometer.
Table 1: Comparison of Derivatization Reagents for MS Detection Sensitivity
| Derivatization Reagent | Target Analytes | Reported Sensitivity Improvement | Optimal Concentration |
| This compound (PhBAc) | Amines, Carboxylic Acids | 2 to 86-fold | 1.0 mol/L |
| Methyl bromoacetate (MeBAc) | Amines, Carboxylic Acids | Variable | 1.0 mol/L |
| Ethyl bromoacetate (EtBAc) | Amines, Carboxylic Acids | Variable | 1.0 mol/L |
| Isopropyl bromoacetate (iPrBAc) | Amines, Carboxylic Acids | Variable | 1.0 mol/L |
| tert-Butyl bromoacetate (tBuBAc) | Amines, Carboxylic Acids | Variable | 1.0 mol/L |
| Benzyl (B1604629) bromoacetate (BzBAc) | Amines, Carboxylic Acids | Variable | 1.0 mol/L |
| Data derived from a comparative study of bromoacetic acid alkyl ester derivatization reagents. nih.gov |
Targeted metabolomics aims to identify and quantify a specific set of known metabolites. Derivatization strategies are often integral to the development of robust and sensitive targeted metabolomic methods. This compound's ability to react with key functional groups like amines and carboxylic acids makes it a valuable reagent in this context.
By converting these polar functional groups into their phenylacetyl derivatives, this compound facilitates the analysis of a wide range of metabolites, including amino acids and organic acids, which are central to many metabolic pathways. This derivatization can overcome challenges associated with the analysis of small, polar, and often non-volatile metabolites by improving their chromatographic properties and enhancing their response in the mass spectrometer. While the direct application of this compound in broad, untargeted metabolomics is not extensively documented, its characteristics make it suitable for developing targeted assays for specific metabolite classes.
Applications in Biomedical and Life Science Research
The enhanced analytical sensitivity afforded by derivatization agents like this compound has significant implications for biomedical and life science research, where the detection of trace amounts of biomolecules can be critical for diagnosis, monitoring, and understanding disease mechanisms.
The rapid and accurate detection of human pathogens such as Salmonella enterica and Escherichia coli O157:H7 is crucial for public health and food safety. Analytical methods for pathogen detection often rely on identifying specific biomarkers, such as unique proteins or metabolites produced by the microorganisms.
While various analytical techniques, including mass spectrometry-based proteomics and metabolomics, are employed to identify and characterize these pathogens, the scientific literature has not specifically documented the use of this compound as a derivatization agent in the development of these detection methods. Research in this area tends to focus on other methodologies, such as polymerase chain reaction (PCR), immunoassays, and the analysis of intact proteins and lipids, without the need for small molecule derivatization with reagents like this compound. escholarship.orgnih.govresearchgate.net
Major depressive disorder (MDD) is a complex psychiatric condition, and research into its biological underpinnings is a major focus of neuroscience. One area of investigation is the identification of biomarkers, such as altered levels of neurotransmitters or amino acids, that could aid in diagnosis and treatment.
The analysis of these biomarkers often requires highly sensitive analytical methods due to their low concentrations in biological fluids. Derivatization is a common strategy to enhance the detection of key molecules like amino acids and monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the context of depression research. nih.govnih.govfrontiersin.orgmdpi.com However, a review of the current scientific literature does not indicate that this compound has been specifically implemented as a derivatization agent in studies focused on biomarkers for depressive disorders. Research in this field has explored a variety of other derivatization reagents to improve the analysis of these crucial biomolecules. nih.govfrontiersin.orgmdpi.com
Future Research Directions and Emerging Applications of Phenyl Bromoacetate Chemistry
Exploration of Novel Catalytic Systems for Phenyl Bromoacetate (B1195939) Transformations
The transformation of phenyl bromoacetate is a key area of research, with a focus on developing innovative catalytic systems to enhance reaction efficiency, selectivity, and scope. jst.go.jp Scientists are exploring a variety of new catalysts that can activate this compound and its reaction partners under milder conditions.
One promising area is the use of hydrogen-bond donor catalysts , such as thioureas and benzothiadiazines. jst.go.jp These organocatalysts can activate electrophiles and nucleophiles through hydrogen bonding, facilitating reactions that might otherwise require harsh conditions. For instance, hybrid thioureas bearing an arylboronic acid and an ammonium (B1175870) salt have shown efficiency in hetero-Michael additions and O-alkylation reactions. jst.go.jp The application of such catalysts to reactions involving this compound could enable new synthetic routes to complex molecules.
Bifunctional catalysts , which possess both acidic and basic sites, are also being investigated. For example, bifunctional cyclic guanidines and amino thiourea (B124793)–arylboronic acid hybrids are being designed to control complex transformations. jst.go.jp These catalysts can deprotonate a nucleophile while simultaneously activating an electrophile, offering precise control over the reaction pathway. The development of such systems for this compound could lead to highly enantioselective alkylation and arylation reactions.
Additionally, research into nanomagnetic catalysts is gaining traction. royalsocietypublishing.org These catalysts, often involving copper or other transition metals supported on magnetic nanoparticles like Fe₃O₄@SiO₂, offer the advantages of both homogeneous and heterogeneous catalysis. royalsocietypublishing.org They are highly active and can be easily recovered and reused, aligning with the principles of green chemistry. royalsocietypublishing.org Investigating the use of such recoverable nanocatalysts for transformations of this compound, such as in cycloaddition or cross-coupling reactions, represents a significant avenue for future research. royalsocietypublishing.org
The development of multi-site phase transfer catalysts (MPTCs) also presents an opportunity for enhancing reactions with this compound. researchgate.net Compared to traditional single-site catalysts, MPTCs have a higher number of active sites per molecule, leading to increased reaction rates and efficiency under mild conditions. researchgate.net
Development of Greener and More Sustainable Synthetic Protocols Involving this compound
A major thrust in modern chemistry is the development of environmentally benign synthetic methods, and research involving this compound is no exception. The goal is to reduce waste, eliminate hazardous reagents, and improve energy efficiency.
A key focus is the replacement of traditional volatile organic compounds (VOCs) with greener solvents . Water is a highly desirable solvent due to its non-toxic and non-flammable nature. Research has shown the feasibility of conducting reactions like the synthesis of phenacyl bromides, which are structurally related to this compound, in pure water. researchgate.net Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based alternative to polar aprotic solvents, which has been successfully used to increase yields in certain reactions. nih.gov
Microwave-assisted synthesis is another area being explored to create more sustainable protocols. rasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for reactions involving this compound. rasayanjournal.co.in
The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a cornerstone of green chemistry. rsc.org For example, mesoporous graphitic carbon nitride (mpg-CN), a heterogeneous organic semiconductor, has been used as a photocatalyst in combination with Ni(II) salts for coupling reactions. rsc.org Developing similar recyclable catalytic systems for this compound transformations would significantly improve the sustainability of these processes.
Furthermore, there is a push towards step economy , designing synthetic routes that reduce the number of individual steps, purifications, and reagent use. researchgate.net One-pot reactions, where multiple transformations occur in a single reaction vessel, are a prime example. Developing one-pot procedures that utilize this compound to build complex molecular architectures is a key goal for future sustainable synthesis. royalsocietypublishing.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. mdpi.comnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com
Automated platforms, often built upon flow chemistry principles, can perform multi-step syntheses with minimal human intervention. nih.govmpg.de These systems can link together different reaction modules, purification steps, and analytical checkpoints. mpg.de For reactions involving this compound, this could mean the automated synthesis of a key intermediate followed by its immediate use in a subsequent transformation, all within a closed system. nih.gov This "telescoped" reaction sequence avoids the isolation and purification of intermediates, saving time and resources. mdpi.com
Solid-phase synthesis (SPS) is a technique that is particularly well-suited for automated flow chemistry. nih.gov In this approach, the target molecule is grown on a solid support while reagents and byproducts are washed away in the mobile phase. This strategy simplifies purification and is highly amenable to automation. An automated six-step synthesis of the pharmaceutical compound prexasertib (B560075) has been demonstrated using this continuous-flow SPS method. nih.gov Applying this methodology to syntheses starting from this compound could enable the rapid generation of libraries of related compounds for drug discovery or materials science research.
The combination of flow chemistry with other enabling technologies like photochemistry and electrochemistry is also opening up new avenues for reactivity that can be applied to this compound derivatives. researchgate.net These automated platforms are expected to accelerate discovery cycles by enabling medicinal chemists to synthesize novel and complex molecules more efficiently. researchgate.net
Expanding Applications in Materials Science and Polymer Chemistry
While traditionally used in the synthesis of small molecules, derivatives of this compound are finding new and exciting applications in the realm of materials science and polymer chemistry. The unique electronic and structural properties of the phenyl group, combined with the reactive handle of the bromoacetate moiety, make it a valuable building block for advanced materials.
One area of interest is the development of novel polymers . For example, research into helical disubstituted polyacetylenes has shown that polymers derived from phenylpropiolates, which are structurally related to this compound, can exhibit interesting chiroptical properties and thermal stability. acs.org These polymers can be induced to form helical structures and may have applications in areas such as chiral separations and sensors. acs.org The incorporation of this compound-derived units into polymer backbones could lead to materials with tailored optical, electronic, or self-assembly properties.
Nitrogen-containing heterocyclic compounds, which can be synthesized using this compound as a precursor, have diverse applications in materials science. openmedicinalchemistryjournal.com They are used in the creation of conjugated polymers , which can act as semiconductors, organic conductors, and components in light-emitting diodes (LEDs) and photovoltaic cells. openmedicinalchemistryjournal.com For instance, polypyrroles are biocompatible polymers that have shown promise in the development of electrochemical immunosensors. openmedicinalchemistryjournal.com
Furthermore, aryloxyalkyl esters, which can be synthesized from phenolic esters in a process where this compound could be an intermediate or a related substrate, are important moieties in electrophosphorescent materials and luminescent materials. researchgate.net The ability to precisely tune the structure of these esters opens up possibilities for creating new materials with specific light-emitting properties for use in displays and lighting.
Novel Biomedical Applications Beyond Current Diagnostic and Therapeutic Intermediates
This compound and its derivatives are poised to play a significant role in the development of new biomedical applications that go beyond their current use as simple intermediates. The ability to use this compound to introduce specific pharmacophores or to serve as a scaffold for building more complex bioactive molecules is driving research in several therapeutic areas.
One major area of exploration is the synthesis of novel heterocyclic compounds with therapeutic potential . For example, quinoline (B57606) derivatives have been designed and synthesized as potential microbial DNA gyrase inhibitors, a validated target for antibacterial drugs. researchgate.net Some of these novel quinoline compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net Similarly, indole (B1671886) derivatives are being investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.com
The synthesis of hybrid molecules that combine different pharmacologically active moieties is another promising strategy. Researchers are creating novel 1,3,4-oxadiazole (B1194373) derivatives that incorporate an N-acyl hydrazone moiety, which are being evaluated for anti-inflammatory and anticancer activities. mdpi.com These compounds are designed based on the principle of molecular hybridization, where combining different structural motifs can lead to enhanced biological activity. mdpi.com
Furthermore, phenylpyrazole derivatives are being explored as selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is a key target in cancer therapy. acs.org Structure-based design has led to the discovery of potent and specific Mcl-1 inhibitors that have shown antitumor activity in preclinical models. acs.org this compound can serve as a key starting material for the synthesis of the core structures of these and other targeted therapeutic agents. The versatility of this compound chemistry allows for the systematic modification of these structures to optimize their potency, selectivity, and pharmacokinetic properties.
Q & A
FAQs for Researchers: Ethyl Bromoacetate
Basic: What are the recommended methods for synthesizing ethyl bromoacetate, and how can its purity be validated?
Methodological Answer:
Ethyl bromoacetate is typically synthesized via esterification of bromoacetic acid with ethanol under acidic catalysis. Key steps include:
- Reaction Setup : Mix bromoacetic acid with ethanol and a catalytic amount of sulfuric acid. Reflux at 60–80°C for 4–6 hours.
- Purification : Distill the product under reduced pressure (boiling point ~50°C at 10 mmHg) to isolate the ester .
- Purity Validation :
Basic: What safety protocols are critical when handling ethyl bromoacetate in laboratory settings?
Methodological Answer:
Ethyl bromoacetate is a severe irritant and lachrymator (tear gas). Mitigation strategies include:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use are mandatory.
- Exposure Control :
- Emergency Preparedness : Maintain calcium gluconate gel for bromine exposure and ensure access to emergency eye wash stations .
Advanced: How can researchers resolve contradictions in reaction yields during alkylation reactions using ethyl bromoacetate?
Methodological Answer:
Yield discrepancies often arise from competing reaction pathways (e.g., elimination vs. nucleophilic substitution):
- Mechanistic Analysis :
- Optimization Strategies :
Advanced: What analytical techniques are recommended for quantifying trace impurities in ethyl bromoacetate, and how should data precision be reported?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities (e.g., residual bromoacetic acid) with a mass accuracy of <5 ppm .
- Statistical Reporting :
- Report means ± standard deviation (SD) to one decimal beyond instrument precision (e.g., 98.5 ± 0.2% purity) .
- Use ANOVA for batch-to-batch variability analysis if >3 replicates are tested .
Advanced: How does the electronic structure of ethyl bromoacetate influence its reactivity in radical-mediated reductions?
Methodological Answer:
The α-bromoester group enables proton-coupled electron transfer (PCET) mechanisms:
- Radical Reactions : The α-hydroxyethyl radical (˙EtOH) reduces ethyl bromoacetate via PCET, forming acetate and bromide ions. This is confirmed by γ-radiolysis studies and DFT modeling .
- Substituent Effects : Electron-withdrawing groups (e.g., esters) stabilize transition states, enhancing reduction rates compared to chloro- or fluoroacetates .
Key Research Gaps and Recommendations
- Phenyl Bromoacetate Data : No evidence exists for phenyl derivatives. Future studies should compare substituent effects on reactivity and toxicity.
- Ecotoxicity : Limited data on environmental persistence; recommend OECD 301 biodegradation testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
